![molecular formula C14H10O7S B14149624 2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid CAS No. 1312586-91-6](/img/structure/B14149624.png)
2-Sulfo[1,1a(2)-biphenyl]-4,4a(2)-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid is an aromatic sulfonic acid derivative of biphenyl This compound is characterized by the presence of sulfonic acid and carboxylic acid functional groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the sulfonation of biphenyl derivatives. One common method is the reaction of biphenyl with sulfur trioxide in the presence of a strong acid such as sulfuric acid. This process introduces the sulfonic acid group onto the biphenyl ring. The carboxylic acid groups can be introduced through subsequent oxidation reactions.
Industrial Production Methods
In industrial settings, the production of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve high-speed ball milling of biphenyl with sodium bisulfate monohydrate in the presence of phosphorus pentoxide. This mechanochemical approach is advantageous due to its efficiency, higher product yields, and elimination of harmful organic solvents .
化学反应分析
Types of Reactions
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form other functional groups.
Substitution Reactions: The sulfonic acid group can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Sulfur Trioxide and Sulfuric Acid: Used for sulfonation reactions.
Nitric Acid and Sulfuric Acid: Employed in nitration reactions.
Reducing Agents: Such as lithium aluminum hydride for the reduction of carboxylic acids to alcohols.
Oxidizing Agents: Such as potassium permanganate for the oxidation of carboxylic acids.
Major Products
Nitrated Derivatives: Formed through nitration reactions.
Halogenated Derivatives: Formed through halogenation reactions.
Alcohols: Formed through the reduction of carboxylic acids.
科学研究应用
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with molecular targets through its sulfonic and carboxylic acid groups. These functional groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2-Sulfo[1,1’-biphenyl]-3,3’-dicarboxylic acid
- 5-Amino-2-hydroxy-4’-sulfo[1,1’-biphenyl]-3-carboxylic acid
Uniqueness
2-Sulfo[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with other molecules .
属性
CAS 编号 |
1312586-91-6 |
|---|---|
分子式 |
C14H10O7S |
分子量 |
322.29 g/mol |
IUPAC 名称 |
4-(4-carboxyphenyl)-3-sulfobenzoic acid |
InChI |
InChI=1S/C14H10O7S/c15-13(16)9-3-1-8(2-4-9)11-6-5-10(14(17)18)7-12(11)22(19,20)21/h1-7H,(H,15,16)(H,17,18)(H,19,20,21) |
InChI 键 |
CYWBLYSROWICFI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
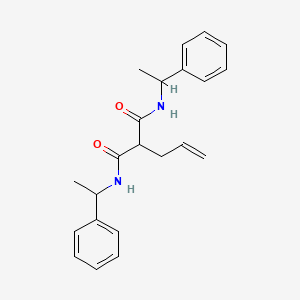
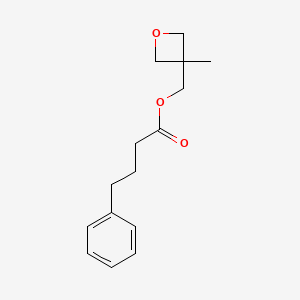
![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
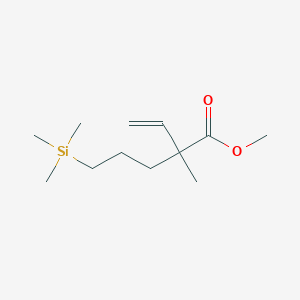

![7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B14149578.png)
![1-[4-(3-Fluorophenyl)-6-hydroxy-3,6-dimethyl-2,4,5,7-tetrahydroindazol-5-yl]ethanone](/img/structure/B14149588.png)

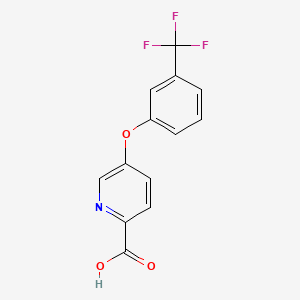
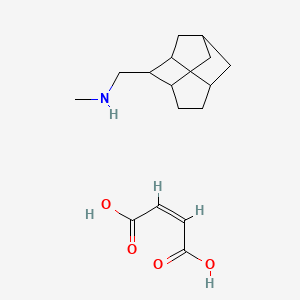
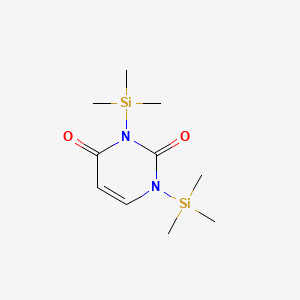
![3-(4-Fluorophenyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-pyrazole-4-methanamine](/img/structure/B14149630.png)

